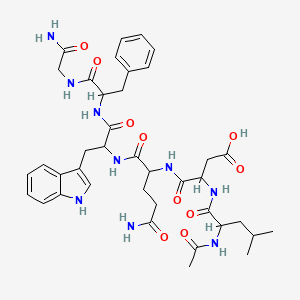
(S)-2-(pentafluoroethoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(pentafluoroethoxy)propanoic acid: (S)-2-(trifluoromethoxy)propanoic acid , is a chiral organic compound with the following chemical structure:
(S)-2-(pentafluoroethoxy)propanoic acid
It belongs to the class of carboxylic acids and contains a trifluoromethoxy group attached to the propanoic acid backbone. The compound is optically active due to its chiral center.
準備方法
a. Synthetic Routes: Several synthetic routes exist for the preparation of (S)-2-(pentafluoroethoxy)propanoic acid. One common approach involves the reaction of (S)-2-chloropropanoic acid with pentafluoroethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
b. Reaction Conditions: The reaction typically takes place under anhydrous conditions using a suitable solvent (e.g., dichloromethane or acetonitrile). The use of a Lewis acid catalyst, such as triethylamine or pyridine, enhances the yield. The reaction temperature is usually maintained around room temperature.
c. Industrial Production: While this compound is not produced on an industrial scale, it serves as an intermediate in the synthesis of other fluorinated compounds.
化学反応の分析
a. Types of Reactions:
(S)-2-(pentafluoroethoxy)propanoic acid: can undergo various chemical transformations, including:
Oxidation: It can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction of the trifluoromethoxy group may yield different products.
Substitution: Nucleophilic substitution reactions can occur at the chiral center or the trifluoromethoxy group.
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon) or hydride reagents (e.g., lithium aluminum hydride) can reduce the compound.
Substitution: Nucleophiles (e.g., amines, alkoxides) react with the compound under appropriate conditions.
c. Major Products: The major products depend on the specific reaction conditions. For example, oxidation leads to the corresponding carboxylic acid, while reduction may yield alcohols or other derivatives.
科学的研究の応用
(S)-2-(pentafluoroethoxy)propanoic acid: finds applications in various fields:
Chemistry: It serves as a building block for designing new fluorinated compounds.
Biology: Researchers explore its interactions with biological molecules.
Medicine: Investigations focus on potential drug candidates derived from this compound.
Industry: Its unique properties make it valuable for specialty chemicals and materials.
作用機序
The exact mechanism by which (S)-2-(pentafluoroethoxy)propanoic acid exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
類似化合物との比較
(S)-2-(pentafluoroethoxy)propanoic acid: stands out due to its trifluoromethoxy group, which imparts unique chemical properties. Similar compounds include other fluorinated carboxylic acids, such as trifluoroacetic acid and perfluorooctanoic acid.
Remember that further research and experimentation are essential to fully understand the compound’s behavior and applications.
特性
分子式 |
C5H5F5O3 |
|---|---|
分子量 |
208.08 g/mol |
IUPAC名 |
2-(1,1,2,2,2-pentafluoroethoxy)propanoic acid |
InChI |
InChI=1S/C5H5F5O3/c1-2(3(11)12)13-5(9,10)4(6,7)8/h2H,1H3,(H,11,12) |
InChIキー |
DNMMEJMGBUXSLL-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)OC(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid](/img/structure/B12113459.png)
![3a-methyl-3-(2-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113466.png)
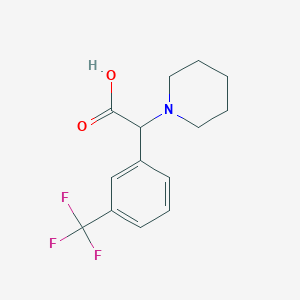

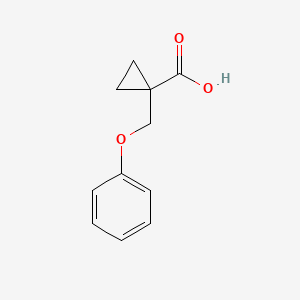
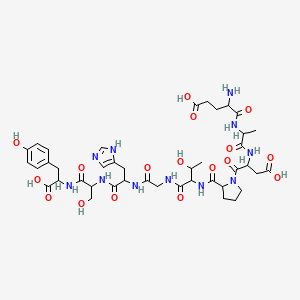
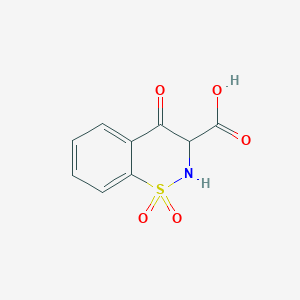
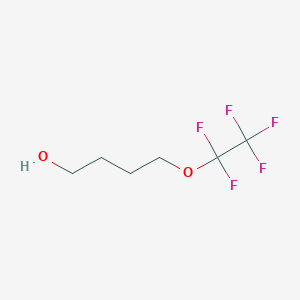
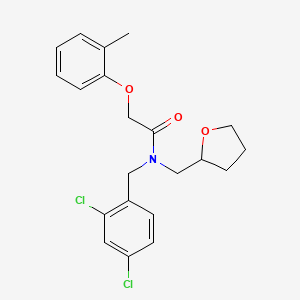
![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)
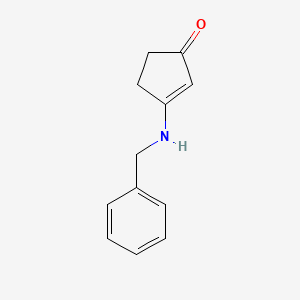
![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)
